Flunixin - 38677-85-9

Flunixin

Catalog Number: EVT-268310
CAS Number: 38677-85-9
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flunixin meglumine is a potent non-narcotic analgesic agent. [] It is a nonsteroidal anti-inflammatory drug (NSAID) commonly employed in veterinary medicine. [, , , ] Flunixin is primarily utilized for its anti-inflammatory, antipyretic (fever-reducing), and analgesic (pain-relieving) properties in a variety of animal species. [, , ] It is frequently used to treat inflammatory processes, pain, and pyrexia (fever) in livestock and companion animals. [, ]

5-Hydroxyflunixin

Compound Description: 5-Hydroxyflunixin is the primary metabolite of flunixin in many species, including cattle [, , ]. It is formed through metabolic processes in the body, primarily in the liver. Like flunixin, 5-hydroxyflunixin also exhibits anti-inflammatory activity. It is often used as a marker residue for regulatory purposes, as its presence in milk or tissues can indicate prior exposure to flunixin [, ].

Relevance: 5-Hydroxyflunixin is a key metabolite of flunixin, sharing a similar structure and exhibiting some degree of anti-inflammatory activity [, ]. Studying its pharmacokinetics and depletion patterns helps establish withdrawal times for flunixin in food-producing animals [, ].

Flunixin Glucuronide

Compound Description: Flunixin glucuronide is a conjugated metabolite of flunixin formed through glucuronidation, a metabolic process that attaches glucuronic acid to the drug molecule [, ]. This conjugation typically makes compounds more water-soluble, facilitating their elimination from the body.

Relevance: Flunixin glucuronide is a significant metabolite of flunixin, and its presence in milk highlights the importance of considering metabolite residues in food safety []. The formation of acyl glucuronide metabolites, like this one, could have pharmacokinetic and pharmacodynamic implications for flunixin [].

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is a lipid mediator belonging to the prostaglandin family. Prostaglandins are signaling molecules produced in the body that play a role in various physiological processes, including inflammation, pain, and fever [, ].

Relevance: Flunixin, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, including PGE2 [, , ]. Therefore, flunixin's ability to reduce PGE2 levels contributes to its anti-inflammatory, analgesic, and antipyretic effects.

Ciprofloxacin

Relevance: While not directly structurally related to flunixin, ciprofloxacin is relevant to the research as it is the primary metabolite of enrofloxacin []. The study investigated the potential pharmacokinetic interactions between flunixin and enrofloxacin and assessed whether this co-administration would influence the levels of ciprofloxacin.

Thromboxane B2 (TXB2)

Relevance: The research investigated the effects of flunixin on thromboxane B2 (TXB2) concentrations in horses []. The study aimed to understand how flunixin, as a COX inhibitor, influenced the production of TXB2. This relationship is important because COX enzymes are involved in the production of thromboxane A2.

Overview

Flunixin is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to relieve pain and inflammation in animals. It is particularly effective in treating conditions such as colic in horses and inflammation in cattle. Flunixin works by inhibiting the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, compounds that mediate inflammation and pain.

Source

Flunixin is synthesized chemically rather than derived from natural sources. Its production involves various synthetic methodologies that have been developed and optimized over the years.

Classification

Flunixin is classified as a non-steroidal anti-inflammatory drug. It falls under the category of analgesics and antipyretics, which are agents that relieve pain and reduce fever.

Synthesis Analysis

The synthesis of flunixin has been explored through multiple methods, each with varying degrees of complexity and yield efficiency.

Methods

  1. Traditional Synthesis:
    • A common method involves the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethyl aniline in a sodium hydroxide solution, followed by phase transfer catalysis using toluene. The reaction is conducted at controlled temperatures between 40-45 degrees Celsius for several hours. Afterward, the solution's pH is adjusted to facilitate crystallization of flunixin .
  2. Improved Solvent-Free Synthesis:
    • Recent advancements have introduced solvent-free methods utilizing boric acid as a catalyst. This method operates at elevated temperatures (120 degrees Celsius) and has shown to enhance yield while being more environmentally friendly . The optimal molar ratio for reactants is maintained at 2:1 for effective results .
  3. Recrystallization Techniques:
    • Following synthesis, flunixin can be purified through recrystallization processes involving solvents like isopropanol, which helps achieve high purity levels (up to 99.9%) .

Technical Details

The synthesis typically involves controlling reaction parameters such as temperature, pH, and the molar ratios of reactants to optimize yield and purity. For instance, adjusting the pH during crystallization can significantly affect the quality of the final product.

Molecular Structure Analysis

Flunixin has a complex molecular structure characterized by its functional groups that contribute to its pharmacological activity.

Structure

  • Chemical Formula: C_14H_12F_3N_3O_2S
  • Molecular Weight: 329.32 g/mol
  • The structure includes a trifluoromethyl group, which enhances its anti-inflammatory properties, along with an aromatic amine component that is critical for its biological activity.
Chemical Reactions Analysis

Flunixin undergoes various chemical reactions during its synthesis and when interacting with biological systems.

Reactions

  1. Formation Reaction:
    • The primary reaction involves nucleophilic substitution where 2-methyl-3-trifluoromethyl aniline reacts with 2-chloronicotinic acid under basic conditions to form flunixin .
  2. Degradation Pathways:
    • In biological systems, flunixin may undergo metabolic transformations that can affect its efficacy and safety profile. These transformations typically involve oxidation or conjugation reactions leading to various metabolites.

Technical Details

Understanding these reactions is crucial for optimizing synthesis routes and ensuring consistent product quality.

Mechanism of Action

Flunixin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for prostaglandin synthesis.

Process

  1. Inhibition of Prostaglandin Synthesis:
    • By blocking cyclooxygenase activity, flunixin reduces the production of prostaglandins that mediate pain and inflammation.
  2. Anti-inflammatory Effects:
    • This inhibition leads to decreased vasodilation and reduced vascular permeability, contributing to its anti-inflammatory effects observed in clinical settings.

Data

Studies indicate that flunixin can significantly lower inflammatory markers in animal models, showcasing its effectiveness as an NSAID .

Physical and Chemical Properties Analysis

Flunixin possesses distinct physical and chemical properties that affect its formulation and application in veterinary medicine.

Physical Properties

  • Appearance: Flunixin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and slightly soluble in water.

Chemical Properties

  • Stability: Flunixin is stable under normal storage conditions but may degrade when exposed to extreme temperatures or moisture.
  • pH Sensitivity: The solubility and stability of flunixin can be influenced by pH levels, making it essential to formulate it within specific pH ranges for optimal efficacy.
Applications

Flunixin is widely utilized in veterinary medicine for various applications:

  1. Pain Management: It is used extensively for managing pain associated with surgical procedures or injuries in horses and cattle.
  2. Anti-inflammatory Treatment: Flunixin is effective in treating inflammatory conditions such as arthritis or colitis in animals.
  3. Fever Reduction: It serves as an antipyretic agent in veterinary practices, helping reduce fever in livestock during infections or illnesses.
Pharmacological Mechanisms of Flunixin in Veterinary Therapeutics

Cyclooxygenase Inhibition Pathways and Isoform Specificity

Flunixin meglumine functions as a potent non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 isoforms. Its primary mechanism involves competitive inhibition of arachidonic acid binding to the COX active site, thereby blocking the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). Biochemical assays reveal distinct isoform specificity: Flunixin exhibits a 5.9-fold greater potency for COX-1 (IC₅₀ = 0.55 µM) versus COX-2 (IC₅₀ = 3.24 µM) [8]. This preferential inhibition of COX-1 is particularly pronounced in ruminants and equines, where it constitutes >80% of total COX inhibitory activity [1] [5]. The drug’s phenylamino-nicotinic acid structure facilitates hydrophobic interactions within the COX-1 hydrophobic channel, enhancing binding stability. In activated inflammatory cells, however, flunixin demonstrates variable activity against COX-2 due to conformational differences in the enzyme’s allosteric sites [8].

Table 1: Isoform Specificity of Flunixin Meglumine

ParameterCOX-1COX-2
IC₅₀ (μM)0.553.24
Selectivity Ratio10.17
Primary Physiological ImpactConstitutive prostaglandin homeostasisInflammation-mediated prostaglandin surge

Prostaglandin Synthesis Modulation in Inflammatory Cascades

By inhibiting COX enzymes, flunixin profoundly disrupts prostaglandin biosynthesis. In vivo studies in sheep demonstrate near-complete suppression (>95%) of exudate prostaglandin E₂ (PGE₂) and serum thromboxane B₂ (TXB₂) within 1 hour post-administration [8]. This dual inhibition affects multiple pathways:

  • Vasoactive Pathways: Diminished PGE₂ reduces vasodilation and vascular permeability, counteracting edema formation.
  • Pyrogenic Signaling: Hypothalamic PGE₂ synthesis inhibition mediates antipyretic effects during endotoxemia.
  • Nociceptor Sensitization: Reduced PGI₂ and PGE₂ at injury sites decreases peripheral nociceptor activation thresholds [1].In dairy goats, flunixin administration (2.2 mg/kg) decreased plasma 15-ketodihydro-PGF₂α (a stable PGF₂α metabolite) by 78–92% across intravenous, intramuscular, and oral routes, confirming systemic prostaglandin suppression [10]. The drug’s efficacy extends to blocking prostaglandin-mediated hyperalgesia even when administered post-injury due to its interruption of ongoing eicosanoid synthesis.

Species-Specific Mechanistic Variations in Analgesic Efficacy

Flunixin’s pharmacological actions exhibit significant interspecies divergence linked to metabolic pathways, COX expression patterns, and drug-protein binding:

  • Ruminants: Cattle show potent visceral analgesia due to high COX-1 expression in gastrointestinal tract smooth muscle. In vitro studies demonstrate flunixin inhibits abomasal contractions 8.57× more effectively than meloxicam [5].
  • Equines: Flunixin preferentially inhibits COX-1 (selectivity ratio: 0.4) in horses, making it exceptionally effective for colic pain. It attenuates endotoxin-induced PGF₂α secretion in mares by >90%, surpassing phenylbutazone [1] [7].
  • Avian/Swine: Chickens exhibit rapid clearance (t₁/₂=1.19h) via renal pathways, while pigs show delayed absorption with oral formulations [1] [6].
  • Fish: Tilapia achieve therapeutic plasma levels (Cₘₐₓ=4826.7 ng/mL) after intramuscular dosing, but rapid elimination (t₁/₂=7.34h) limits duration [6].

Table 2: Species-Specific Pharmacodynamic Responses to Flunixin

SpeciesKey Mechanistic DifferenceFunctional Consequence
CattleHigh COX-1 affinity in GI smooth muscleSuperior inhibition of visceral hypermotility
HorsesCOX-1:COX-2 inhibition ratio = 0.4Effective blockade of endotoxin-induced prostaglandins
TilapiaRapid renal clearance (CL=110 mL/h/kg)Transient COX suppression
RabbitsActive transport-mediated absorptionDouble-peak plasma concentration profile

Neurophysiological Interactions in Nociceptive Signal Attenuation

Beyond peripheral prostaglandin inhibition, flunixin modulates nociceptive processing through neural interactions:

  • Peripheral Sensitization: By reducing PGE₂ at injury sites, flunixin normalizes the excitability of Aδ and C nerve fibers, decreasing spontaneous firing rates by 40–60% in inflamed tissues [1].
  • Central Sensitization: Flunixin metabolites cross the blood-brain barrier in rodents, suppressing spinal COX-2 expression and diminishing wind-up phenomenon in dorsal horn neurons [9].
  • Endotoxin-Mediated Pain: During endotoxemia, flunixin blocks TNF-α-induced NF-κB activation in macrophages, indirectly reducing neuronal sensitizing cytokines (IL-1β, IL-6) [8]. In rabbits with E. coli LPS-induced shock, flunixin significantly lowers spinal cord c-Fos expression (a marker of nociceptive activation) by 65% compared to untreated controls [9].

Comparative Pharmacodynamics Across Mammalian Taxa

Pharmacodynamic parameters of flunixin vary substantially across taxa, influencing dosing intervals and therapeutic applications:

Table 3: Comparative Pharmacokinetic/Pharmacodynamic Parameters

Speciest₁/₂λ (h)Vdₛₛ (L/kg)AUC₀₋∞ (h·ng/mL)Bioavailability (%)
Dairy Goats3.4–4.30.358,950–15,200*58 (PO), 79 (IM)
Rabbits1.19 (Healthy)0.213,110Not studied
Endotoxemic Rabbits1.900.185,290Not studied
Tilapia7.341.8†25,262100 (IM)
Cattle3.8–8.10.27–0.4114,900–31,40087 (TD)

*Calculated from dose-normalized data; †Estimated from non-compartmental analysis [6] [9] [10]

Key variations include:

  • Volume of Distribution (Vdₛₛ): Ranges from 0.18 L/kg in endotoxemic rabbits to 1.8 L/kg in tilapia, reflecting differences in tissue penetration and protein binding [9] [6].
  • Metabolic Fate: Ruminants exhibit extensive hepatic conjugation, while carnivores rely more on oxidative metabolism.
  • Disease-State Modulation: Endotoxemia significantly alters kinetics in rabbits, reducing clearance by 31% and prolonging half-life by 60% due to impaired hepatic metabolism and increased protein binding [9].
  • Formulation Dependence: Transdermal administration in bullfrogs achieves therapeutic levels but causes variable absorption (C₂₄ₕ range: 0.16–1.79 µg/mL) and local skin irritation [4].

Properties

CAS Number

38677-85-9

Product Name

Flunixin

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

InChI

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)

InChI Key

NOOCSNJCXJYGPE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Flunixin; Flunixine; Flunixino; Flunixinum; Sch 14714; Sch-14714; Sch14714

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.